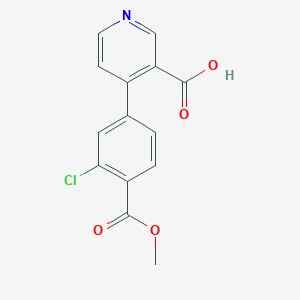
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid (6-AMCPA) is an organic compound with a wide range of applications in scientific research. It is a white solid with a melting point of 197-198°C and is soluble in water, ethanol, and methanol. 6-AMCPA is used in the synthesis of biologically active compounds and is also used as a reagent in the synthesis of other compounds. It has been studied for its potential applications in biochemistry and physiology.
作用機序
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its ability to bind to certain proteins and enzymes, which can affect their structure and function. It has been shown to bind to a variety of proteins, including cytochrome P450, glutathione S-transferase, and other enzymes. It has also been shown to bind to certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its ability to affect the biochemical and physiological processes of cells and tissues. It has been shown to affect the metabolism of cells and tissues, as well as to affect the immune system. It has also been studied for its ability to modulate the activity of enzymes and proteins, which can affect the function of cells and tissues.
実験室実験の利点と制限
The use of 6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound, with a melting point of 197-198°C and a solubility in water, ethanol, and methanol. It is also relatively inexpensive and can be synthesized in a laboratory. However, it is important to note that it is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
将来の方向性
In the future, 6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the metabolism of cells and tissues, as well as to study the effects of drugs on the immune system. It could also be used to study the structure and function of proteins, enzymes, and other macromolecules. Additionally, it could be used to study the mechanism of action of drugs, as well as to study the potential therapeutic applications of drugs. Finally, it could be used to study the effects of drugs on the development of diseases, such as cancer, and the potential for new treatments.
合成法
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by the reaction of 2-chloro-5-methoxycarbonylphenyl-pyridine with 6-aminohexanoic acid in the presence of a base, such as potassium carbonate. This reaction yields a product with 95% purity.
科学的研究の応用
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. It has also been used to study the structure and function of proteins, enzymes, and other macromolecules. It has been used to study the effects of drugs on the metabolism of cells and tissues, as well as to study the effects of drugs on the immune system.
特性
IUPAC Name |
6-amino-3-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)7-2-4-10(15)9(6-7)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLGBUNHUFMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)


![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)
